N,N-Diethylsilanamine
Overview
Description
N,N-Diethylsilanamine: is an organosilicon compound with the chemical formula C6H15NSi . It is a colorless to pale yellow liquid with a characteristic odor. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydrocoupling of Amines and Silanes: One of the sustainable methods for preparing N,N-Diethylsilanamine involves the dehydrocoupling of amines and silanes.
Reaction of Chlorosilanes with Amines: Traditionally, this compound can be synthesized by reacting chlorosilanes with diethylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethylsilanamine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halosilanes and other substituted silanes.
Scientific Research Applications
Chemistry: N,N-Diethylsilanamine is used as an intermediate in the synthesis of other organosilicon compounds, such as polysiloxanes and silanes .
Biology: In biological research, it is utilized in the modification of biomolecules and the development of novel materials for biomedical applications .
Medicine: While not directly used as a drug, this compound’s derivatives are explored for their potential in drug delivery systems and imaging agents .
Industry: Industrially, this compound is employed in the production of silicone-based materials, coatings, and adhesives .
Mechanism of Action
The mechanism of action of N,N-Diethylsilanamine involves its ability to form stable Si-N bonds. These bonds can undergo hydrolytic cleavage, releasing free amines and silanols. This property is exploited in various catalytic processes and material synthesis .
Comparison with Similar Compounds
- N,N-Dimethylsilanamine
- N,N-Diethylaminosilane
- N,N-Diethylaminotriethoxysilane
Uniqueness: N,N-Diethylsilanamine is unique due to its specific reactivity and stability, which makes it a preferred intermediate in the synthesis of more complex organosilicon compounds. Its ability to undergo hydrolytic cleavage distinguishes it from other similar compounds .
Properties
InChI |
InChI=1S/C4H10NSi/c1-3-5(6)4-2/h3-4H2,1-2H3 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUCGJVWOLJJAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30776988 | |
Record name | N,N-Diethylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30776988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14660-24-3 | |
Record name | N,N-Diethylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30776988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylamidosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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